molecular formula C4H4ClN3 B1428453 1H-Pyrazole-4-carbonitrile hydrochloride CAS No. 1416351-94-4

1H-Pyrazole-4-carbonitrile hydrochloride

Cat. No.: B1428453
CAS No.: 1416351-94-4
M. Wt: 129.55 g/mol
InChI Key: JXSZCZJXJVUJEE-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonitrile hydrochloride is an organic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a cyano group at the 4-position and a hydrochloride salt. It is a solid compound, typically white to pale yellow in color, and is slightly soluble in water but more soluble in organic solvents like ethanol and dimethyl sulfoxide .

Preparation Methods

The synthesis of 1H-pyrazole-4-carbonitrile hydrochloride can be achieved through various methods. One common approach involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid . This method is notable for being metal-free, cost-effective, and highly efficient, yielding up to 98-99% . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the process is scalable and economically viable.

Chemical Reactions Analysis

1H-Pyrazole-4-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyano group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydroxylamine hydrochloride, formic acid, and orthophosphoric acid . Major products formed from these reactions include oximes, amines, and other substituted pyrazole derivatives .

Comparison with Similar Compounds

1H-Pyrazole-4-carbonitrile hydrochloride can be compared with other similar compounds such as:

    1H-Pyrazole-4-carboxamide: Similar in structure but with an amide group instead of a nitrile group.

    1H-Pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    1H-Pyrazole-4-carbaldehyde: Features an aldehyde group at the 4-position.

The uniqueness of this compound lies in its nitrile group, which provides distinct reactivity and versatility in chemical synthesis compared to its analogs .

Properties

IUPAC Name

1H-pyrazole-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSZCZJXJVUJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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